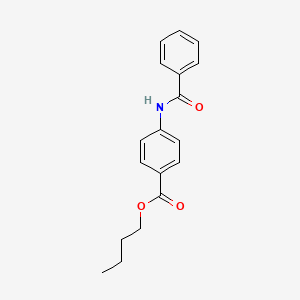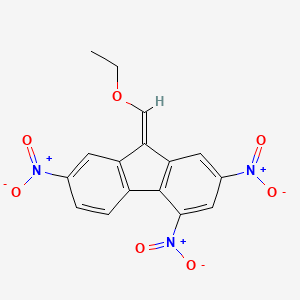![molecular formula C14H10Cl2N2O2 B11542366 N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide CAS No. 87444-17-5](/img/structure/B11542366.png)
N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide is a Schiff base compound derived from the condensation of 3,4-dichlorobenzaldehyde and 2-hydroxybenzohydrazide. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metal ions. This particular compound is of interest due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the azomethine group (C=N), converting it to an amine (C-NH).
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and magnetic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to its ability to interact with biological macromolecules.
Industry: Utilized in the synthesis of advanced materials and as intermediates in organic synthesis.
作用机制
The mechanism of action of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its antimicrobial or anticancer effects .
相似化合物的比较
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide
Comparison: N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide is unique due to the presence of both hydroxyl and dichlorophenyl groups, which can enhance its reactivity and potential biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with metal ions and biological targets.
属性
CAS 编号 |
87444-17-5 |
|---|---|
分子式 |
C14H10Cl2N2O2 |
分子量 |
309.1 g/mol |
IUPAC 名称 |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-11-6-5-9(7-12(11)16)8-17-18-14(20)10-3-1-2-4-13(10)19/h1-8,19H,(H,18,20)/b17-8+ |
InChI 键 |
LMXQYJUMOFOCAJ-CAOOACKPSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl)O |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-chlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11542292.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11542299.png)
![N-(2,4-Dichlorophenyl)-4-methyl-N-({N'-[(E)-{4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11542300.png)
![2-chloroethyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate](/img/structure/B11542306.png)
![2-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11542310.png)

![3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11542319.png)
![N-(3-Chloro-4-methylphenyl)-N-({N'-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11542330.png)
![2-bromo-N-(4-{[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11542342.png)
![6-tert-butyl-2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11542345.png)
![N-({N'-[(E)-(2-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B11542350.png)

![3-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11542364.png)

